[4-(1H-Pyrazol-5-YL)phenyl]boronic acid CAS number 1226849-25-7
[4-(1H-Pyrazol-5-YL)phenyl]boronic acid CAS number 1226849-25-7
An In-Depth Technical Guide to [4-(1H-Pyrazol-5-yl)phenyl]boronic acid (CAS 1226849-25-7)
Executive Summary
[4-(1H-Pyrazol-5-yl)phenyl]boronic acid is a bifunctional synthetic building block of significant interest to the pharmaceutical and materials science industries. Featuring a phenylboronic acid moiety and a pyrazole ring, this compound is a highly versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structure allows for the strategic introduction of the pyrazole-phenyl group into complex molecular architectures. The pyrazole heterocycle is a well-established "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapeutics.[1][2] This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol for its application, and a discussion of its pivotal role in modern drug discovery and organic synthesis.
Introduction and Significance
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structural motif present in numerous FDA-approved drugs.[2] Its prevalence is due to its ability to act as a versatile hydrogen bond donor and acceptor, its metabolic stability, and its capacity to orient substituents in well-defined vectors to interact with biological targets. When combined with the phenylboronic acid functional group—a cornerstone of modern C-C bond formation—the resulting reagent, [4-(1H-Pyrazol-5-yl)phenyl]boronic acid, becomes an invaluable tool for medicinal chemists.[3]
This compound serves as a key intermediate for synthesizing a wide array of biologically active molecules, from targeted cancer therapies to agrochemicals.[4][5] Its utility is primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, which facilitates the efficient construction of biaryl and heteroaryl-aryl structures.[3][6]
Physicochemical and Handling Properties
Proper characterization and handling are critical for the successful application of any chemical reagent. The key properties of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1226849-25-7 | [4] |
| Molecular Formula | C₉H₉BN₂O₂ | [4] |
| Molecular Weight | 188.0 g/mol | [4] |
| Appearance | Beige powder | [4] |
| Purity | Typically ≥96% (by NMR) | [4] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere | [4][5] |
Boronic acids can be susceptible to dehydration, forming cyclic anhydrides (boroxines), and to protodeboronation under certain conditions, particularly at higher temperatures.[7] Therefore, storage in a cool, dry, and inert environment is essential to maintain its reactivity and integrity.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Representative Experimental Protocol
This protocol describes a general procedure for the coupling of [4-(1H-Pyrazol-5-yl)phenyl]boronic acid with a generic aryl bromide.
Materials:
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[4-(1H-Pyrazol-5-yl)phenyl]boronic acid (1.1 equivalents)
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Aryl Bromide (1.0 equivalent)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
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Potassium Carbonate (K₂CO₃) or Phosphate (K₃PO₄) (2.5 equivalents)
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1,4-Dioxane and Water (4:1 v/v)
Procedure:
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Vessel Preparation: To a flame-dried Schlenk tube, add the aryl bromide (0.1 mmol, 1.0 eq.), [4-(1H-Pyrazol-5-yl)phenyl]boronic acid (0.11 mmol, 1.1 eq.), Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and the base (0.25 mmol, 2.5 eq.).
-
Solvent Addition: Add 2 mL of the 1,4-dioxane/water (4:1) solvent mixture.
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Degassing: Seal the tube and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
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Reaction: Place the reaction vessel in a preheated oil bath at 90 °C. Stir for 6-12 hours.
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Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Aqueous Work-up: After completion, cool the reaction to room temperature. Dilute with 10 mL of water and extract with ethyl acetate (3 x 10 mL). The aqueous wash removes the inorganic base and salts.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Applications in Drug Discovery
The pyrazole-phenyl scaffold is a cornerstone in the design of kinase inhibitors, a major class of cancer therapeutics. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazole ring can form key hydrogen bonds within the ATP-binding pocket of kinases, while the appended phenyl group can be functionalized to achieve selectivity and potency. [1] [4-(1H-Pyrazol-5-yl)phenyl]boronic acid provides a direct route to install this valuable pharmacophore. By coupling it with various halogenated heterocycles, researchers can rapidly generate libraries of novel compounds for high-throughput screening against panels of kinases or other biological targets.
Caption: Conceptual workflow for using the title compound in drug discovery.
Beyond oncology, the pyrazole motif is found in drugs for treating inflammation, infection, and neurological disorders, making this building block relevant across multiple therapeutic areas. [1][2]Its application also extends to sensor technology, where the boronic acid can reversibly bind to diols like sugars, and the pyrazole can be part of a signaling or fluorescent reporting system. [4]
Conclusion
[4-(1H-Pyrazol-5-yl)phenyl]boronic acid (CAS 1226849-25-7) is a high-value chemical reagent that bridges the worlds of classic organic synthesis and modern drug discovery. Its primary role as a substrate in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for incorporating the medicinally significant pyrazole-phenyl scaffold into complex molecules. For researchers in pharmaceuticals, agrochemicals, and materials science, a thorough understanding of its properties, handling, and reaction protocols is essential for leveraging its full synthetic potential to innovate and accelerate the development of new chemical entities.
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